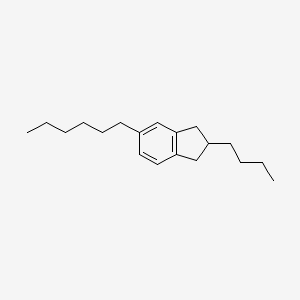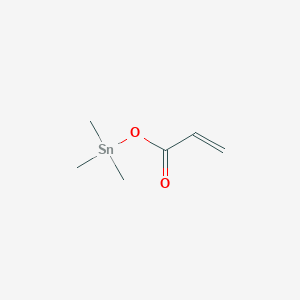
(Acryloyloxy)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Acryloyl chloride+Trimethylstannane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.
科学的研究の応用
(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.
Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.
Uniqueness
(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.
特性
CAS番号 |
36362-36-4 |
|---|---|
分子式 |
C6H12O2Sn |
分子量 |
234.87 g/mol |
IUPAC名 |
trimethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
InChIキー |
KCIQERGKWPHONE-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


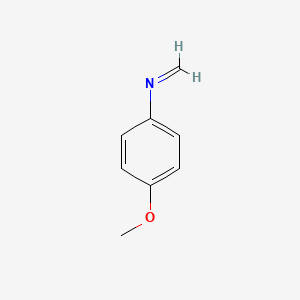
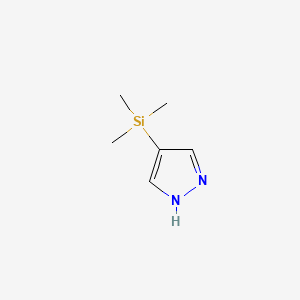

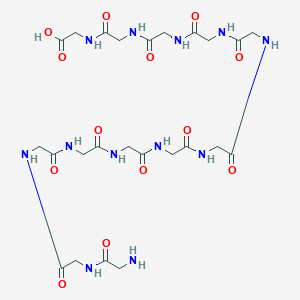
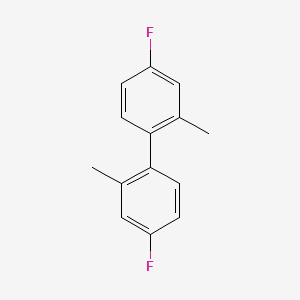
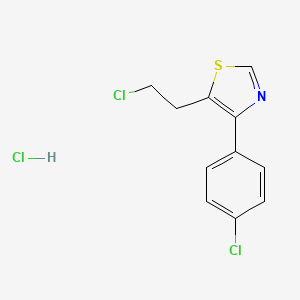
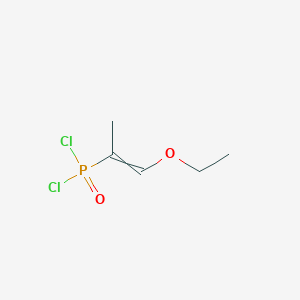
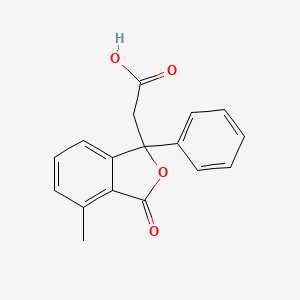
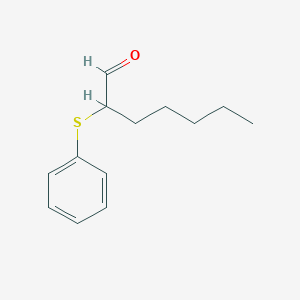
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
